molecular formula C11H9NO4 B6149331 6-(methoxycarbonyl)-1H-indole-3-carboxylic acid CAS No. 773869-62-8

6-(methoxycarbonyl)-1H-indole-3-carboxylic acid

Cat. No.: B6149331
CAS No.: 773869-62-8
M. Wt: 219.2
InChI Key:
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Description

6-(Methoxycarbonyl)-1H-indole-3-carboxylic acid is an organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This particular compound features a methoxycarbonyl group at the 6-position and a carboxylic acid group at the 3-position of the indole ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(methoxycarbonyl)-1H-indole-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst to form the indole ring. The methoxycarbonyl group can be introduced through esterification reactions, while the carboxylic acid group can be introduced through oxidation reactions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization . These steps are carefully controlled to achieve the desired product with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

6-(Methoxycarbonyl)-1H-indole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols. Substitution reactions can introduce various functional groups onto the indole ring.

Scientific Research Applications

6-(Methoxycarbonyl)-1H-indole-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(methoxycarbonyl)-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its structure and functional groups. For example, it may inhibit certain enzymes involved in metabolic pathways or bind to receptors to modulate cellular signaling processes .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-carboxylic acid: Lacks the methoxycarbonyl group, making it less versatile in certain synthetic applications.

    6-Methoxyindole-3-carboxylic acid: Similar structure but with a methoxy group instead of a methoxycarbonyl group, affecting its reactivity and biological activity.

    Indole-3-acetic acid: A well-known plant hormone with different functional groups and biological roles.

Uniqueness

6-(Methoxycarbonyl)-1H-indole-3-carboxylic acid is unique due to the presence of both the methoxycarbonyl and carboxylic acid groups, which provide distinct reactivity and versatility in synthetic and biological applications. Its structure allows for a wide range of chemical modifications, making it a valuable compound in various fields of research .

Properties

CAS No.

773869-62-8

Molecular Formula

C11H9NO4

Molecular Weight

219.2

Purity

95

Origin of Product

United States

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